molecular formula C18H19FN2O B6923769 N-[2-[(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)methyl]phenyl]acetamide

N-[2-[(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)methyl]phenyl]acetamide

Cat. No.: B6923769
M. Wt: 298.4 g/mol
InChI Key: HDZBJLHGPWBEGB-UHFFFAOYSA-N
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Description

N-[2-[(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)methyl]phenyl]acetamide is a complex organic compound characterized by its unique structure, which includes a quinoline ring system substituted with a fluorine atom and a phenyl group linked to an acetamide moiety

Properties

IUPAC Name

N-[2-[(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)methyl]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O/c1-13(22)20-17-7-3-2-5-15(17)12-21-10-4-6-14-8-9-16(19)11-18(14)21/h2-3,5,7-9,11H,4,6,10,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZBJLHGPWBEGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1CN2CCCC3=C2C=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-[(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)methyl]phenyl]acetamide typically involves multiple steps, starting with the preparation of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The resulting quinoline derivative is then further modified to introduce the fluorine atom and the phenyl group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-[2-[(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)methyl]phenyl]acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized quinoline derivatives, reduced quinoline derivatives, and substituted quinoline derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, N-[2-[(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)methyl]phenyl]acetamide has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs targeting various biological pathways.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of antimalarial, antimicrobial, and anticancer agents. Its ability to interact with biological targets makes it a candidate for further drug development.

Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which N-[2-[(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)methyl]phenyl]acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system being targeted.

Comparison with Similar Compounds

  • Quinoline derivatives: These compounds share the quinoline core structure but may have different substituents and functional groups.

  • Fluorinated quinolines: These compounds contain fluorine atoms in their structure, which can influence their chemical and biological properties.

  • Phenylacetamide derivatives: These compounds have a phenyl group linked to an acetamide moiety, similar to the compound .

Uniqueness: N-[2-[(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)methyl]phenyl]acetamide stands out due to its specific combination of a fluorine atom, quinoline ring, and phenylacetamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in scientific research and industrial applications.

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